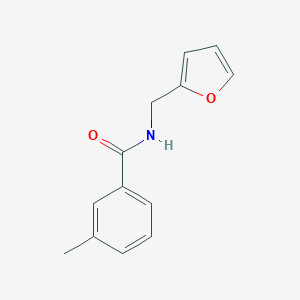
N-(furan-2-ylmethyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(furan-2-ylmethyl)-3-methylbenzamide is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(furan-2-ylmethyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a furan ring and a benzamide structure, which contribute to its pharmacological properties. The molecular formula is C12H13NO, with a molecular weight of approximately 201.24 g/mol. The presence of the furan moiety is significant as it is known to enhance biological activity through various mechanisms.
Biological Activity
1. Anti-inflammatory and Analgesic Properties
Preliminary studies indicate that this compound may exhibit anti-inflammatory and analgesic effects. These properties are hypothesized to arise from its ability to interact with specific biological targets involved in pain pathways and inflammatory processes.
- Mechanism of Action : The compound likely interacts with enzymes and receptors associated with inflammation, potentially inhibiting their activity. This interaction could modulate signaling pathways related to pain perception and inflammatory responses.
2. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Comparative analysis with similar compounds reveals insights into how modifications can enhance or alter activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(furan-2-ylmethyl)-4-bromo-3-methylbenzamide | Bromine substitution | Potentially enhanced antimicrobial properties |
| N-(furan-2-ylmethyl)-4-chloro-3-methylbenzamide | Chlorine substitution | May exhibit different reactivity |
| N-(furan-2-ylmethyl)-4-nitrobenzamide | Nitro group substitution | Increased reactivity due to electron-withdrawing effect |
This table illustrates how variations in the substituents on the benzamide ring can impact the compound's biological profile.
Case Studies
Case Study 1: In Vitro Evaluation
In vitro studies have been conducted to evaluate the anti-inflammatory effects of this compound on various cell lines. Results demonstrated a significant reduction in pro-inflammatory cytokines when treated with this compound compared to control groups, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been performed to predict the binding affinity of this compound to specific protein targets involved in inflammation. These studies indicated favorable interactions with cyclooxygenase enzymes (COX), which are crucial in mediating inflammatory responses.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that incorporate furan derivatives into benzamide structures. Recent advancements have introduced microwave-assisted synthesis techniques that enhance yield and reduce reaction time .
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activity of this compound. Future studies should focus on:
- In Vivo Studies : To assess efficacy and safety profiles in animal models.
- Pharmacokinetic Studies : To understand absorption, distribution, metabolism, and excretion (ADME) characteristics.
- Clinical Trials : To evaluate therapeutic potential in human subjects.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-methylbenzamide |
InChI |
InChI=1S/C13H13NO2/c1-10-4-2-5-11(8-10)13(15)14-9-12-6-3-7-16-12/h2-8H,9H2,1H3,(H,14,15) |
InChI Key |
ALHHMPRUZZNJEH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCC2=CC=CO2 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=CO2 |
solubility |
>32.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















